7-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-4H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-4H-1,4-benzoxazin-3-one is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a benzoxazinone structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-4H-1,4-benzoxazin-3-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
7-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl groups to the piperazine ring.
Scientific Research Applications
7-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-4H-1,4-benzoxazin-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors or enzymes involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(piperazin-1-yl)methanone
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
What sets 7-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-4H-1,4-benzoxazin-3-one apart from similar compounds is its unique combination of a benzoxazinone structure with a piperazine ring and a chlorophenyl group. This combination may confer unique pharmacological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
200195-01-3 |
---|---|
Molecular Formula |
C19H20ClN3O2 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
7-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C19H20ClN3O2/c20-15-2-4-16(5-3-15)23-9-7-22(8-10-23)12-14-1-6-17-18(11-14)25-13-19(24)21-17/h1-6,11H,7-10,12-13H2,(H,21,24) |
InChI Key |
UFFHNEZNXKJHFB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)NC(=O)CO3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)NC(=O)CO3)C4=CC=C(C=C4)Cl |
Synonyms |
7-(4-(4-chlorophenyl)piperazin-1-ylmethyl)-4H-benzo(1,4)oxazin-3-one CI 1030 CI-1030 CI1030 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.